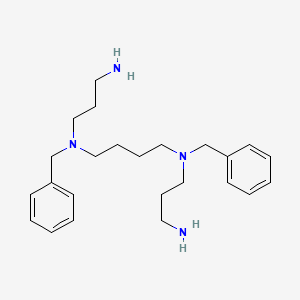
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-ビス(3-アミノプロピル)-N,N'-ジベンジルブタン-1,4-ジアミンは、ポリアミン類に属する有機化合物です。この化合物は、ブタン-1,4-ジアミン骨格に2つのベンジル基と2つのアミノプロピル基が結合していることを特徴としています。このような化合物は、さまざまな生物学的プロセスと工業的用途において役割を果たすことが知られています。
製造方法
合成経路と反応条件
N,N'-ビス(3-アミノプロピル)-N,N'-ジベンジルブタン-1,4-ジアミンの合成は、一般的に、ブタン-1,4-ジアミンとベンジルクロリドおよび3-アミノプロピルアミンの反応によって行われます。この反応は、目的の生成物を選択的に生成するように制御された条件下で行われます。 この合成で使用される一般的な溶媒には、エタノールとイソプロパノールが含まれ、ラネーニッケルまたはコバルトなどの触媒がしばしば反応を促進するために使用されます .
工業的製造方法
工業的環境では、この化合物の製造には高圧反応器とジプロパノールジメチルエーテルを溶媒として使用することがあります。このプロセスは、副生成物の生成を最小限に抑えながら、収率と純度を最大化することを目的としています。 蒸留やクロマトグラフィーなどの高度な精製技術を使用して、最終製品を高純度で得ることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)-N,N’-dibenzylbutane-1,4-diamine typically involves the reaction of butane-1,4-diamine with benzyl chloride and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common solvents used in this synthesis include ethanol and isopropanol, and catalysts such as Raney nickel or cobalt are often employed to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve high-pressure reactors and the use of dipropanol dimethyl ether as a solvent. The process aims to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as distillation and chromatography, are used to obtain the final product with high purity .
化学反応の分析
反応の種類
N,N'-ビス(3-アミノプロピル)-N,N'-ジベンジルブタン-1,4-ジアミンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するイミンまたはアミドを生成するために酸化することができます。
還元: 還元反応によって、二次または三次アミンに変換することができます。
置換: 適切な条件下では、ベンジル基を他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: ハロゲン化アルキルやアシルクロリドなどの試薬が、置換反応に使用されます。
主要な生成物
これらの反応から生成される主要な生成物には、イミン、アミド、二次アミン、および特定の反応条件と試薬によって使用されるさまざまな置換誘導体が含まれます .
科学的研究の応用
N,N'-ビス(3-アミノプロピル)-N,N'-ジベンジルブタン-1,4-ジアミンは、科学研究において幅広い用途があります。
化学: 複雑な有機分子やポリマーの合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、細胞プロセスにおける役割と潜在的な治療薬として研究されています。
医学: 薬物送達システムや医薬品有効成分としての使用が検討されています。
作用機序
N,N'-ビス(3-アミノプロピル)-N,N'-ジベンジルブタン-1,4-ジアミンの作用機序は、酵素や受容体などのさまざまな分子標的との相互作用を含みます。この化合物は、イオンチャネルを調節し、細胞シグナル伝達経路に影響を与える可能性があります。 そのポリアミン構造により、核酸やタンパク質に結合し、それらの機能と安定性に影響を与えることができます .
類似化合物との比較
類似化合物
- N,N'-ビス(3-アミノプロピル)-1,3-プロパンジアミン
- N,N'-ビス(3-アミノプロピル)エチレンジアミン
- N,N-ビス(3-アミノプロピル)メチルアミン
独自性
N,N'-ビス(3-アミノプロピル)-N,N'-ジベンジルブタン-1,4-ジアミンは、ベンジル基の存在によってユニークであり、ベンジル基は親油性を高め、生体分子の疎水性領域と相互作用する能力を高めます。 この構造的特徴は、他のポリアミンとは異なり、特定の生物学的および工業的用途に寄与しています .
特性
CAS番号 |
165288-14-2 |
|---|---|
分子式 |
C24H38N4 |
分子量 |
382.6 g/mol |
IUPAC名 |
N,N'-bis(3-aminopropyl)-N,N'-dibenzylbutane-1,4-diamine |
InChI |
InChI=1S/C24H38N4/c25-15-9-19-27(21-23-11-3-1-4-12-23)17-7-8-18-28(20-10-16-26)22-24-13-5-2-6-14-24/h1-6,11-14H,7-10,15-22,25-26H2 |
InChIキー |
KTDTVIBDLIBKTM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN(CCCCN(CCCN)CC2=CC=CC=C2)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



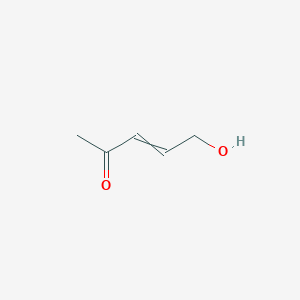
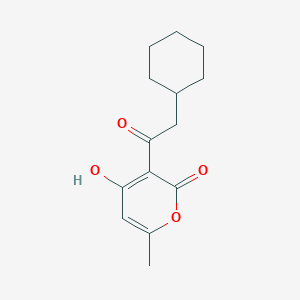
![{10-[4-(Diethoxyphosphoryl)phenoxy]decyl}phosphonic acid](/img/structure/B12562111.png)
![7-Ethylbicyclo[3.3.1]non-6-en-3-one](/img/structure/B12562112.png)

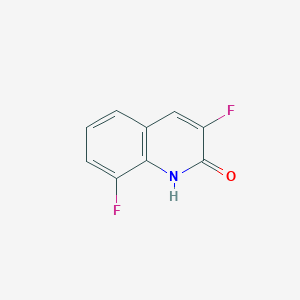
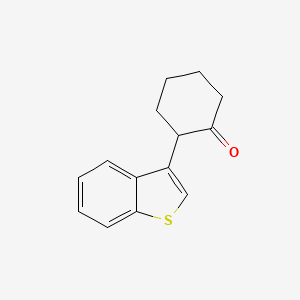

![Acetic acid;6-(2,2-dimethylpropyl)-7-oxabicyclo[4.1.0]hept-2-en-2-ol](/img/structure/B12562134.png)

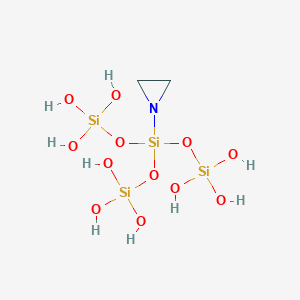
![(1S,4R)-4-[2-Iodo-6-(prop-2-en-1-yl)phenoxy]cyclopent-2-en-1-ol](/img/structure/B12562162.png)

